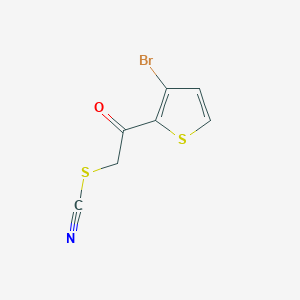

2-(3-ブロモ-2-チエニル)-2-オキソエチルチオシアネート

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-(3-Bromo-2-thienyl)-2-oxoethyl thiocyanate is a chemical entity that features a thiophene ring, a bromine atom, and thiocyanate functional groups. This compound is of interest due to its potential in various chemical reactions and its role in the synthesis of heterocyclic compounds, which are often found in pharmaceuticals and materials with unique properties.

Synthesis Analysis

The synthesis of related thiophene derivatives often involves electrosynthesis methods, as seen in the paired electrosynthesis of 3-amino-2-thiocyanato-α,β-unsaturated carbonyl derivatives, which includes C–H functionalization and subsequent C–S and C–N bond formation . Another approach involves copper-catalyzed tandem reactions with potassium thiocyanate in water, leading to S-C and S-N bond formation . These methods highlight the versatility of thiophene derivatives in forming bonds with sulfur and nitrogen, which could be applicable to the synthesis of 2-(3-Bromo-2-thienyl)-2-oxoethyl thiocyanate.

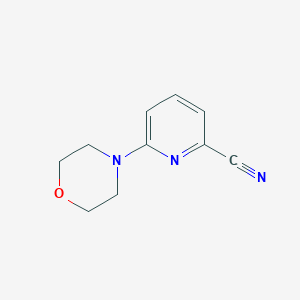

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be deduced from various spectroscopic techniques such as NMR and mass spectrometry . The presence of a bromine atom on the thiophene ring can influence the electronic properties of the molecule, as seen in the study of photochromic properties of a related compound . The bromine atom does not significantly affect the absorption maximum but can slightly change the absorption coefficient, indicating subtle electronic effects on the thiophene moiety .

Chemical Reactions Analysis

Thiophene derivatives are known to participate in a variety of chemical reactions. For instance, 2-bromoacetylthiophene can undergo reactions with different nucleophiles to yield a range of heterocyclic compounds . The reactivity of the bromine atom on the thiophene ring allows for cyclization reactions, as demonstrated by the synthesis of thieno[3,2-d]thiazoles from thioureas . These reactions showcase the potential of brominated thiophene derivatives in constructing complex heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups such as bromine and thiocyanate can affect the compound's reactivity and stability. The synthesis of allylic thiocyanates from bromomethylalkenoates in aqueous medium suggests that the thiocyanate group can be introduced under mild conditions, which could be relevant for the synthesis of 2-(3-Bromo-2-thienyl)-2-oxoethyl thiocyanate . Additionally, the inhibition activity of thieno[2,3-b]thiophene derivatives against various enzymes indicates that these compounds can have significant biological activities, which may also be true for the compound .

科学的研究の応用

材料科学

チオフェン誘導体は、有機半導体、太陽電池、発光ダイオード(LED)の製造に不可欠なポリチオフェンなどのポリマーの製造に使用されます .

薬理学的および生理学的活性

チオフェン化合物は、抗有糸分裂、抗菌、抗炎症、抗けいれん、抗精神病、抗不整脈、抗不安、抗真菌、抗酸化、エストロゲン受容体調節、および抗癌特性を含むさまざまな活性を示します .

工業化学

工業化学では、チオフェン誘導体は腐食防止剤として役立ち、材料の劣化からの保護に役立ちます .

抗菌アプリケーション

チオフェン誘導体は、さまざまな微生物感染症に対して高い抗菌活性を示しており、疾患の治療における有効な薬剤としての可能性を示しています .

特性

IUPAC Name |

[2-(3-bromothiophen-2-yl)-2-oxoethyl] thiocyanate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNOS2/c8-5-1-2-12-7(5)6(10)3-11-4-9/h1-2H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEGPVRABJZKIRO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1Br)C(=O)CSC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNOS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(2-Furyl)phenyl]methylamine](/img/structure/B1342224.png)